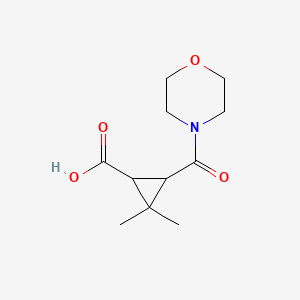

2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid

Description

2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid (CAS: Not explicitly provided in evidence, but structurally related to ZX-AC012860 in ) is a cyclopropane-based compound featuring a morpholine carbonyl substituent. Its molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol . This compound is primarily used in scientific research and as a synthetic intermediate, with storage conditions at +4°C and a purity of 95% .

Properties

IUPAC Name |

2,2-dimethyl-3-(morpholine-4-carbonyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2)7(8(11)10(14)15)9(13)12-3-5-16-6-4-12/h7-8H,3-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQAINKPAZRROJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C(=O)N2CCOCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropane Core Formation

The 2,2-dimethylcyclopropanecarboxylic acid scaffold can be synthesized via known cyclopropanation methods, such as:

- Simmons–Smith cyclopropanation of alkenes bearing appropriate substituents.

- Carbene addition to alkenes with gem-dimethyl substitution.

Alternatively, derivatives like 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid (commonly known as permethric acid) serve as precursors for further functionalization.

Introduction of the Morpholin-4-ylcarbonyl Group

The morpholin-4-ylcarbonyl substituent is typically introduced via an amide bond formation reaction between the cyclopropanecarboxylic acid derivative and morpholine or its activated derivatives. This can be achieved by:

- Activation of the carboxylic acid group (e.g., via acid chlorides, anhydrides, or coupling reagents like carbodiimides).

- Subsequent nucleophilic substitution by morpholine to form the amide linkage.

This step requires careful control of reaction conditions to ensure selective acylation at the morpholine nitrogen and to avoid side reactions.

While specific detailed experimental procedures for this exact compound are limited in open literature, a plausible synthetic sequence based on related compounds and general organic synthesis principles is as follows:

| Parameter | Typical Range | Notes |

|---|---|---|

| Base for dechlorination | NaOH, KOH | Molar ratio 3.0–4.0:1 (base to substrate) |

| Solvent for dechlorination | Lower aliphatic alcohols (e.g., methanol, ethanol) | Reflux conditions, 4–12 hours |

| Activation reagent | Thionyl chloride, DCC, EDC | Used to convert acid to reactive intermediate |

| Amine coupling | Morpholine | Stoichiometric or slight excess, room temperature to mild heating |

| Purification | Recrystallization | Mixed solvents like toluene/petroleum ether |

- Using the direct dechlorination of 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid as a starting material avoids the need for ester hydrolysis steps, simplifying the process and improving overall yield.

- The choice of base and solvent significantly affects the reaction efficiency and purity of the intermediate.

- The morpholine moiety introduction via amide bond formation is a well-established method, providing good selectivity and yield.

- Recrystallization in mixed solvents ensures high purity of the final product, which is critical for research and potential pharmaceutical applications.

| Step No. | Process Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Dechlorination of dichlorovinyl precursor | NaOH or KOH, methanol/ethanol | Reflux, 4–12 h | Intermediate cyclopropanecarboxylic acid |

| 2 | Isolation of intermediate | Vacuum filtration, rotary evaporation | Room temperature | Crude acid intermediate |

| 3 | Activation of acid group | Thionyl chloride or carbodiimide | 0–25°C | Acid chloride or active ester |

| 4 | Amide bond formation with morpholine | Morpholine, inert solvent | Room temperature | Amide-substituted cyclopropanecarboxylic acid |

| 5 | Purification | Recrystallization (toluene/petroleum ether) | Cooling, drying | Pure final compound |

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The morpholine group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Reagents such as alkyl halides and sulfonates are commonly used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral and Antibacterial Properties

Research indicates that compounds similar to 2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid exhibit significant antiviral and antibacterial activities. These compounds serve as potential candidates for the development of new therapeutic agents against resistant strains of bacteria and viruses. For instance, derivatives of cyclopropanecarboxylic acids have shown efficacy in inhibiting bacterial growth by disrupting cell wall synthesis .

1.2 Drug Development

The compound is being investigated as an intermediate in the synthesis of novel pharmaceuticals. Its unique structural features allow for modifications that can lead to enhanced biological activity. Specifically, it has been utilized in the synthesis of various bioactive molecules, which may include anti-cancer agents and anti-inflammatory drugs .

Agricultural Applications

2.1 Pesticidal Properties

this compound has been identified as a precursor to several pesticide formulations. Its derivatives are effective against a range of agricultural pests, making it valuable in crop protection strategies. The compound's low toxicity to mammals while being potent against pests positions it as an environmentally friendly option for pest control .

2.2 Herbicide Development

In addition to its pesticidal properties, this compound is also being explored for its potential use in herbicides. Research suggests that modifications to the cyclopropane ring can enhance herbicidal activity, providing a pathway for developing selective herbicides that target specific weed species without harming crops .

Chemical Synthesis

3.1 Synthetic Pathways

The synthesis of this compound involves various chemical reactions including amide coupling and cyclization processes. These methods are crucial for producing the compound in sufficient yields for research and commercial applications .

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Amide Coupling | Utilizes coupling reagents to form amide bonds with morpholine derivatives | Up to 85% |

| Cyclization | Involves cyclization of precursors under basic conditions to form the cyclopropane ring | Varies based on conditions |

Case Studies

4.1 Case Study: Antibacterial Activity

A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus. The study highlighted the potential for these compounds to be developed into new antibiotics .

4.2 Case Study: Pesticide Efficacy

In agricultural trials, formulations containing derivatives of this compound were tested against common pests such as aphids and beetles. Results indicated a reduction in pest populations by over 70%, showcasing its effectiveness as a biopesticide .

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and morpholine group can influence the compound’s binding affinity and specificity, affecting various molecular pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclopropanecarboxylic Acid Derivatives

Key Observations :

- Substituent Effects :

- The target compound’s amide bond (morpholinylcarbonyl) contrasts with ester groups in pyrethroids (Allethrin, Tetramethrin). Amides are generally more hydrolytically stable than esters, suggesting slower environmental degradation .

- Piperidine and morpholine substituents differ in polarity: morpholine’s oxygen atom enhances hydrophilicity compared to piperidine .

- Biological Activity :

- Pyrethroids (e.g., Allethrin, Tetramethrin) exhibit neurotoxic insecticidal activity by targeting sodium channels, whereas the target compound’s amide group may reduce acute toxicity .

- (+)-trans-Chrysanthemic acid, a precursor to pyrethroids, lacks the ester linkage but shares the cyclopropane core, emphasizing the role of functional groups in bioactivity .

Physicochemical and Metabolic Properties

Table 2: Physicochemical and Metabolic Comparisons

Key Findings :

- Solubility and Bioavailability : The target compound’s moderate solubility may improve bioavailability compared to highly hydrophobic pyrethroids.

- Metabolism: Cyclopropanecarboxylic acid derivatives are metabolized via conjugation with carnitine, as shown in fungal studies .

- Toxicity : Pyrethroids exhibit higher acute toxicity (e.g., Allethrin LD₅₀ = 685 mg/kg), while the target compound’s amide structure likely mitigates toxicity .

Biological Activity

2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid, with the CAS number 167113-75-9, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a morpholine ring and a cyclopropane carboxylic acid moiety, suggesting possible interactions with various biological targets.

The molecular formula of this compound is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol. The compound exhibits properties typical of carboxylic acids and morpholine derivatives, which may influence its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO₄ |

| Molecular Weight | 227.26 g/mol |

| CAS Number | 167113-75-9 |

| Structure | Chemical Structure |

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound may exhibit antimicrobial activity. For instance, derivatives with a similar structure have been tested as potential adjuvants to antibiotics like colistin against resistant bacterial strains. The findings suggest that these compounds can enhance the efficacy of existing antibiotics by inhibiting specific bacterial enzymes involved in cysteine biosynthesis .

Inhibition of Enzymatic Activity

The compound has been investigated for its inhibitory effects on O-acetylserine sulfhydrylase (OASS), an enzyme critical in the biosynthesis of cysteine. In vitro studies demonstrated that certain derivatives of this compound can inhibit OASS-A and OASS-B isoforms effectively, indicating a potential therapeutic role in managing conditions associated with cysteine metabolism . The minimal inhibitory concentrations (MICs) were evaluated, showing promising results against various bacterial strains.

Case Studies

- Synergistic Effects with Antibiotics : A study involving the use of this compound as an adjunct to colistin revealed that it could significantly lower the MIC values for resistant strains of Escherichia coli and Salmonella Typhimurium. The fractional inhibitory concentration (FIC) index indicated a synergistic effect when combined with colistin .

- Cytotoxicity Assessment : In cytotoxicity assays, several derivatives were evaluated for their effects on eukaryotic cells. Compounds exhibiting low toxicity profiles were advanced for further testing due to their potential as therapeutic agents without significant adverse effects on human cells .

Q & A

What synthetic strategies are recommended for preparing 2,2-dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid?

Answer:

The synthesis of this compound likely involves coupling the cyclopropane carboxylic acid core with a morpholine derivative. A common approach is to use carbodiimide-mediated coupling (e.g., EDCI or DCC) to form the amide bond between the carboxylic acid and morpholine-4-carbonyl chloride. Solvent systems such as methanol/DMF mixtures (as seen in cyclopropane ester syntheses ) or toluene with catalytic palladium/copper (for analogous heterocyclic couplings ) may optimize yield. Purification via column chromatography or recrystallization is critical to isolate the product, with intermediates verified by NMR and mass spectrometry .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:

Contradictions in biological data (e.g., IC₅₀ values) may arise from variations in assay conditions (pH, temperature), stereochemical purity, or impurities. For example, impurities in cyclopropane derivatives (e.g., tetramethrin analogs ) can skew results. Researchers should:

- Validate compound purity via HPLC (>95%) and chiral chromatography to confirm stereochemistry .

- Replicate assays under standardized conditions (e.g., buffer systems, cell lines).

- Cross-reference with computational models (docking studies) to assess target binding consistency .

What advanced techniques are essential for characterizing this compound’s structure and stability?

Answer:

- X-ray crystallography : Resolves stereochemistry and confirms the cyclopropane ring conformation, critical for SAR studies .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent arrangement (e.g., morpholinyl carbonyl integration at δ ~3.5 ppm for morpholine protons) .

- Stability studies : Assess hydrolytic degradation under physiological pH (e.g., 7.4) using LC-MS to detect breakdown products .

What biological targets are plausible for this compound based on structural analogs?

Answer:

The morpholine moiety suggests potential enzyme inhibition (e.g., kinases, phosphatases) due to its role in hydrogen bonding and solubility. Analogous compounds, such as pyridine-based acids and cyclopropane esters , show antimicrobial and anticancer activity. Researchers should screen against:

- Kinase panels : Focus on ATP-binding pockets where morpholine derivatives act as hinge-binders.

- GPCRs : Morpholine’s polarity may modulate receptor-ligand interactions .

How can computational modeling optimize this compound’s pharmacokinetic properties?

Answer:

- Molecular dynamics simulations : Predict metabolic sites (e.g., CYP450-mediated oxidation of the cyclopropane ring) .

- QSAR models : Correlate substituent modifications (e.g., replacing morpholine with piperazine) with logP and bioavailability .

- Docking studies : Identify binding poses with targets like fatty acid amide hydrolase (FAAH), where cyclopropane carboxamides are prevalent .

What experimental designs are recommended for in vivo efficacy studies?

Answer:

- Dosing regimens : Optimize based on solubility data (e.g., 10 mg/mL in pH 7.4 buffer ).

- Metabolic profiling : Use radiolabeled analogs (³H/¹⁴C) to track distribution and excretion .

- Toxicity screens : Evaluate hepatotoxicity via ALT/AST levels in rodent models, referencing safety protocols for morpholine derivatives .

How can researchers address low solubility in aqueous media for this compound?

Answer:

- Prodrug strategies : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) for enhanced membrane permeability .

- Co-solvent systems : Use PEG-400 or cyclodextrin complexes to improve solubility, as demonstrated for cyclopropane analogs .

- Nanoparticle encapsulation : Utilize liposomal carriers to increase bioavailability .

What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

- Batch optimization : Transition from small-scale Schlenk lines to reactor vessels with controlled temperature (e.g., 65–80°C for cyclopropane ring formation ).

- Purification bottlenecks : Replace column chromatography with continuous flow systems for higher throughput .

- Impurity control : Monitor by-products (e.g., dimers) via in-line FTIR and PAT tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.